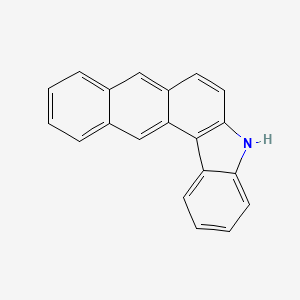

Naphtho(2,3-c)carbazole

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a diverse class of organic compounds composed of two or more fused aromatic rings. nih.govwikipedia.org They are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. ebsco.commdpi.com In contemporary chemical research, PAHs are significant for several reasons. Their extended π-conjugated systems give rise to unique electronic and photophysical properties, making them fundamental building blocks for a wide range of materials. wku.edu

The investigation of PAHs has been crucial in understanding chemical carcinogenesis and the adverse health effects of environmental contaminants. wikipedia.org Certain PAHs are recognized as carcinogens, mutagens, and teratogens, posing risks to human health through inhalation, ingestion, and skin contact. nih.govebsco.com This has spurred extensive research into their environmental distribution, toxicology, and remediation. frontiersin.org

Conversely, the same electronic properties that can make some PAHs harmful are harnessed for beneficial applications. Their ability to absorb and emit light, as well as transport electrical charge, makes them vital components in the development of organic electronic devices. wku.edu Researchers are actively exploring PAHs for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). snu.ac.kr The planar structure of many PAHs facilitates strong intermolecular π-π stacking, which is advantageous for charge transport in these devices. wku.edu

Unique Structural Attributes of Naphtho(2,3-c)carbazole and Related Fused Carbazole (B46965) Systems

The defining feature of this compound is its fused-ring system, which combines a tricyclic carbazole core with a naphthalene (B1677914) moiety. ontosight.ai This fusion results in an extended π-electron system, which is a key attribute for its application in organic electronics. rsc.org The planar and rigid structure of the molecule helps to restrict molecular deformations in the excited state, which can suppress non-radiative energy loss and enhance luminescence. researchgate.net

Carbazole itself is an electron-rich unit known for its excellent hole-transporting capabilities, high thermal and electrochemical stability, and high photoluminescence quantum yield. rsc.org When fused with other aromatic systems like naphthalene, these properties can be tuned. The extended conjugation in fused-ring carbazoles like this compound allows for the adjustment of frontier orbital energy levels, which in turn influences the color of light emitted. rsc.orgrsc.org This tunability is a significant advantage in designing materials for a wide range of emission colors, from deep-blue to red, green, and white in OLEDs. rsc.org

Furthermore, the structure of fused carbazole systems offers multiple sites for chemical functionalization. rsc.orgrsc.org By attaching different substituent groups at various positions on the carbazole or the fused aromatic rings, researchers can systematically modify the molecule's electronic and photophysical properties to optimize its performance in specific devices. researchgate.net This versatility has led to the development of a broad family of fused carbazole derivatives, including indolocarbazole, indenocarbazole, and benzofurocarbazole, each with tailored characteristics for applications as emitters or host materials in OLEDs. rsc.orgresearchgate.net

Evolution of Research on this compound and Analogues in Organic Electronics

The study of carbazole-based materials in electronics is not new, with early work focusing on polymers like poly(N-vinylcarbazole). bohrium.com However, the development of conjugated poly(2,7-carbazole)s and other fused carbazole systems marked a significant advancement, opening new avenues for their use in high-performance optoelectronic devices. bohrium.com

Initial research into fused carbazole derivatives demonstrated their potential as blue-light-emitting materials due to their wide bandgap and high fluorescence efficiency. bohrium.com The rigid and planar structure of these molecules, including this compound, contributes to their good thermal stability and high photoluminescence quantum yields, which are critical for the longevity and efficiency of OLEDs. rsc.orgresearchgate.net

More recent research has expanded the application of fused carbazole systems beyond simple fluorescent emitters. They are now being extensively investigated as:

Hosts for phosphorescent emitters: Their high triplet energy levels make them suitable hosts for iridium-based phosphorescent dopants, enabling highly efficient phosphorescent OLEDs (PHOLEDs). rsc.orgresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) emitters: Fused carbazoles are key components in many high-efficiency TADF emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. rsc.orgresearchgate.net

Multi-resonance (MR) emitters: The rigid framework of fused carbazoles has been incorporated into MR-TADF emitters, which exhibit exceptionally pure color emission. researchgate.net

The synthesis of this compound derivatives has also evolved. Recent studies have reported novel synthetic routes, such as copper-catalyzed intramolecular isomerization and B(C6F5)3-catalyzed cyclization reactions, to create new this compound-dione derivatives. acs.orgnih.govacs.org These new synthetic methods allow for greater structural diversity and the exploration of their photophysical properties for potential applications in organic electronics and other fields. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

198-96-9 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

5H-naphtho[2,3-c]carbazole |

InChI |

InChI=1S/C20H13N/c1-2-6-14-12-17-15(11-13(14)5-1)9-10-19-20(17)16-7-3-4-8-18(16)21-19/h1-12,21H |

InChI Key |

BBFHREQEYXXOMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC=C5N4 |

Origin of Product |

United States |

Synthetic Methodologies for Naphtho 2,3 C Carbazole and Its Derivatives

Transition Metal-Catalyzed Approaches for Naphtho(2,3-c)carbazole Synthesis

Transition metals play a crucial role in modern organic synthesis, facilitating a wide array of transformations with high efficiency and selectivity. mdpi.com Catalysts based on copper, palladium, and cobalt have been effectively employed to construct the this compound skeleton through various intramolecular and intermolecular reactions.

Copper-Catalyzed Intramolecular Isomerization Processes

Copper catalysis has emerged as a valuable tool for the synthesis of complex heterocyclic systems. A notable application is the synthesis of 5-methyl-5H-naphtho[2,3-c]carbazole-8,13-dione derivatives through a novel copper-catalyzed intramolecular isomerization process. acs.orgnih.gov This method utilizes a cascade reaction sequence that involves furan (B31954) isomerization, γ-H elimination, β-C elimination, 6π-electrocyclization, and subsequent aromatization. acs.orgnih.gov This strategy provides an efficient route to carbazole-fused quinones, which are recognized for their potential pharmacological and photophysical properties. acs.orgnih.gov

Another copper-catalyzed approach involves the intramolecular C-H amination for the synthesis of the carbazole (B46965) core. nih.gov By installing a picolinamide-based directing group, which is removed spontaneously after the coupling event, this method allows for the concise construction of heteroatom-incorporated carbazole systems under mild conditions, avoiding the need for palladium or hypervalent iodine co-catalysts. nih.gov

| Catalyst | Starting Material Type | Key Transformation | Product Type | Ref. |

| Copper | Furan-containing precursor | Isomerization/elimination/electrocyclization cascade | Naphtho[2,3-c]carbazole-8,13-dione | acs.orgnih.gov |

| Cu(I) | 2-Amido biphenyl (B1667301) with directing group | Intramolecular C-H/N-H coupling | Substituted carbazoles | nih.gov |

| Cu(OTf)₂ | N-protected 2-amido biphenyls | Intramolecular oxidative C-N bond formation | Substituted carbazoles | rsc.org |

Palladium-Catalyzed Coupling Reactions for Fused Carbazole Derivatives

Palladium catalysis is a cornerstone of cross-coupling chemistry and has been extensively used for the synthesis of carbazoles and their fused analogues. acs.org One prominent strategy involves a tandem sequence of C-H bond functionalization and C-N bond formation. nih.govfigshare.com This method allows for the direct and selective intramolecular functionalization of an arene C-H bond to form the new C-N bond, completing the carbazole ring system. The substitution pattern of the final product can be controlled by the design of the initial biaryl amide substrate. figshare.com

A ligand-free, palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a concise route to dibenzocarbazoles, which are derivatives of the this compound family. rsc.orgnih.gov This reaction forms two new C-C bonds and one ring in a single operation and is tolerant of air and moisture. rsc.orgnih.gov The versatility of palladium catalysis is further demonstrated in sequential reactions, such as the synthesis of carbazoles from 2-chloroanilines and arylbromides, which combines intramolecular arylation with a Buchwald-Hartwig C-N bond formation step. cnr.it

| Catalyst System | Substrate 1 | Substrate 2 | Key Transformation | Product Type | Ref. |

| Pd(OAc)₂ / Cu(OAc)₂ | 2-Acetaminobiphenyl | - | Intramolecular C-H functionalization / C-N bond formation | N-acetylcarbazole | nih.gov |

| Pd(II) | Indoles | Cyclic diaryliodoniums | Dual C-H functionalization | Dibenzocarbazoles | rsc.orgnih.gov |

| Pd(OAc)₂ / P(tBu)₃ | 2-Chloroanilines | Arylbromides | Sequential arylation and C-N coupling | Carbazoles | cnr.it |

Cobalt-Catalyzed Cycloamination Strategies in Polycyclic N-Heterocycle Formation

Earth-abundant cobalt catalysts offer a sustainable alternative to precious metals for the synthesis of N-heterocycles. A ligand-free, cobalt-catalyzed cycloamination of indolylquinones with various (hetero)aromatic amines has been developed for the synthesis of polycyclic N-heterocycles. nih.gov This process demonstrates good functional group tolerance, accommodating chloride, bromide, amino, and thio groups, and provides access to the target compounds in moderate to high yields. nih.gov The resulting polycyclic structures exhibit interesting fluorescence properties, suggesting potential applications as fluorescent probes. nih.gov While not exclusively for this compound, this strategy is directly applicable to the formation of complex, fused N-heterocyclic systems. Other cobalt-catalyzed systems have been developed for the synthesis of various N-containing heterocycles from ortho-substituted anilines, highlighting the versatility of cobalt in facilitating cyclization reactions. rsc.org

| Catalyst | Substrate 1 | Substrate 2 | Reaction Type | Product Yield | Ref. |

| Cobalt (earth-abundant) | Indolylquinones | (Hetero)aromatic amines | Cycloamination | Up to 89% | nih.gov |

| CoF₂ / CsF / PP₃ | Ortho-substituted anilines | CO₂/H₂ | Cyclization | Good to excellent | rsc.org |

Lewis Acid-Mediated Cyclization and Annulation Reactions

Lewis acid catalysis provides a powerful platform for constructing carbazole frameworks through various cyclization and annulation strategies. These reactions often proceed through cascade mechanisms, enabling the rapid assembly of complex molecular architectures from relatively simple starting materials.

Boron Trifluoride Catalysis in [4+2] Cycloaddition Strategies

Boron-based Lewis acids are highly effective in promoting cycloaddition reactions for the synthesis of carbazole derivatives. Specifically, tris(pentafluorophenyl)borane (B(C₆F₅)₃), a potent Lewis acid, catalyzes a [4+2] cyclization reaction to efficiently produce novel 5H-Naphtho[2,3-c]carbazole-8,13-dione derivatives. researchgate.netnih.govacs.org This protocol is characterized by its simple operation, broad substrate scope, low catalyst loading (1 mol%), and high atom economy, avoiding the use of metal catalysts. rsc.orgresearchgate.net

Boron trifluoride etherate (BF₃·OEt₂) is another effective Lewis acid catalyst for preparing carbazoles. rsc.org It promotes annulated cascade reactions between indole (B1671886) alcohols and propargylic alcohols, yielding carbazoles with excellent selectivity and in good yields. rsc.org Additionally, BF₃-mediated cyclization is a critical step in accessing aryl-substituted 3-pyrrolin-2-one fused carbazoles. rsc.org

| Lewis Acid | Substrate 1 | Substrate 2 | Reaction Type | Product Type | Ref. |

| B(C₆F₅)₃ | Indolequinones | Dimethyl butynedioate | [4+2] Cyclization/Oxidation | 5H-Naphtho[2,3-c]carbazole-8,13-dione | researchgate.netnih.gov |

| BF₃·OEt₂ | Indole methyl alcohol | Propargylic alcohol | Dehydrative [3+3] Annulation Cascade | Polysubstituted carbazoles | rsc.org |

| BF₃ | N/A | N/A | Cyclization | 3-Pyrrolin-2-one fused carbazoles | rsc.org |

Cascade Annulation via Friedel-Crafts Alkylation, Electrocyclization, and Aromatization Sequences

Lewis acid-mediated cascade reactions that combine several bond-forming events in a single pot are particularly efficient for synthesizing fused carbazoles. A one-pot synthesis of aryl/heteroaryl-fused carbazoles has been achieved through a cascade sequence involving a Friedel-Crafts alkylation, a 6π-electrocyclization, and an aromatization step. acs.org This strategy provides a direct route to complex carbazole structures.

A similar cascade process has been developed using a Lewis acid-catalyzed dehydrative [3+3]-annulation of benzylic and propargylic alcohols. nih.gov The proposed mechanism involves a sequence of Friedel-Crafts-type allenylation, a 1,5-hydride shift, 6π-electrocyclization, and a Wagner-Meerwein rearrangement to afford polysubstituted carbazoles with water as the only byproduct. nih.gov These multi-step, one-pot syntheses exemplify the power of cascade reactions in building the this compound core structure efficiently. rsc.org

| Reaction Type | Key Steps | Catalyst Type | Starting Materials | Ref. |

| Cascade Annulation | Friedel-Crafts Alkylation, Electrocyclization, Aromatization | Lewis Acid | N/A | acs.org |

| Dehydrative [3+3]-Annulation | Friedel-Crafts allenylation, 1,5-hydride shift, 6π-electrocyclization, Wagner-Meerwein rearrangement | Lewis Acid | Benzylic alcohols, Propargylic alcohols | nih.gov |

Radical-Mediated Synthetic Routes to Naphtho(2,3-c)carbazoles

The formation of carbon-carbon bonds through radical intermediates has emerged as a powerful strategy in organic synthesis. For the construction of complex aromatic systems like Naphtho(2,3-c)carbazoles, radical-mediated approaches offer unique advantages, including mild reaction conditions and high functional group tolerance.

One-Pot Tandem Radical Alkylation-Cyclization-Aromatization Sequences

| Catalyst | Oxidant | Starting Materials | Product | Overall Yield (%) | Reference |

| Silver(I) acetate (0.3 equiv) | Ammonium persulfate (2 equiv) | Aryl-fused bromobenzoquinones, Indol-3-ylpropanoic acids | Naphtho[2,3-a]carbazole-5,13-diones | 52–72 | researchgate.net |

Multicomponent Reaction Strategies for Spiro-Fused this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, have become a cornerstone of modern synthetic chemistry. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity. In the context of this compound synthesis, MCRs have been particularly effective for the creation of spiro-fused derivatives.

Copper-catalyzed MCRs have been successfully employed to synthesize a variety of spirotetrahydrocarbazoles. For instance, the reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in the presence of copper sulfate in refluxing toluene affords diverse spiro[carbazole-3,3'-indolines], spiro[carbazole-2,3'-indolines], spiro[carbazole-3,5'-pyrimidines], and spiro[carbazole-3,1'-cycloalkanes] in good yields and with high diastereoselectivity. beilstein-journals.orgrsc.org This approach is an extension of the Levy reaction and proceeds through an in situ generated indole-2,3-quinodimethane intermediate, which then undergoes a Diels-Alder reaction with the dienophile. beilstein-journals.org

Similarly, three-component reactions of aromatic aldehydes, ethyl indole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate lead to the formation of spiro[carbazole-3,4'-pyrazoles] with high diastereoselectivity. nih.gov This methodology has also been extended to four-component reactions to produce 2,4-diarylspiro[carbazole-3,4'-pyrazoles] and 2,4-diarylspiro[carbazole-3,4'-thiazoles]. nih.gov

| Catalyst | Reactants | Product | Yield | Diastereomeric Ratio | Reference |

| CuSO₄ | 2-Methylindole, Aromatic aldehydes, 3-Phenacylideneoxindole | Spiro[carbazole-3,3'-indolines] | Good | Good to excellent | beilstein-journals.org |

| CuSO₄ | 2-Methylindole, Aromatic aldehydes, Isatylidene malononitrile | Spiro[carbazole-2,3'-indolines] | 51% | 7:1 | beilstein-journals.org |

| CuSO₄ | Ethyl indole-3-acetate, Aromatic aldehydes, 4-Arylidene-5-methyl-2-phenylpyrazol-3-ones | Spiro[carbazole-3,4'-pyrazoles] | Good | High | nih.gov |

| CuSO₄ | Ethyl indole-3-acetate, Aromatic aldehydes, 5-Methyl-2-phenyl-pyrazol-3-one | 2,4-Diarylspiro[carbazole-3,4'-pyrazoles] | Satisfactory | - | nih.gov |

| CuSO₄ | Ethyl indole-3-acetate, Aromatic aldehydes, 2-Phenylthiazol-4-one | 2,4-Diarylspiro[carbazole-3,4'-thiazoles] | Satisfactory | 3:1 to 20:1 | nih.gov |

| CuSO₄ | Indole-2-acetate, Aromatic aldehydes, 1,3-Dimethylbarbituric acid or Dimedone | Spiro[carbazole-3,5'-pyrimidines] or Spiro[carbazole-3,1'-cyclohexanes] | Satisfactory | High | rsc.org |

Other Emerging Synthetic Pathways for this compound Scaffolds

Beyond the well-established methods, chemists are continuously exploring novel synthetic routes to access the this compound core and its derivatives. These emerging pathways often leverage unique reactivity patterns and catalytic systems to achieve the desired transformations.

Potassium tert-Butoxide Mediated Reactions from Indole Precursors

Potassium tert-butoxide (t-BuOK) has been recognized as a versatile reagent in organic synthesis, capable of mediating a variety of transformations, including C-H activation and C-C bond formation. researchgate.net In the context of carbazole synthesis, t-BuOK has been employed to promote the intramolecular direct C-H bond arylation of N-substituted o-halodiarylamines, providing a transition-metal-free route to carbazoles in moderate to excellent yields. researchgate.net This transformation is believed to proceed through a radical pathway. researchgate.net While not directly demonstrated for this compound, this methodology holds potential for the synthesis of appropriately substituted precursors.

Furthermore, a light-assisted aromatic ring-forming reaction mediated by potassium t-butoxide has been utilized in the synthesis of naphtho[a]carbazoles from simple indole precursors, showcasing the utility of this reagent in constructing fused carbazole systems. researchgate.net

| Reagent | Substrate | Product | Key Feature | Reference |

| Potassium tert-butoxide | N-substituted o-halodiarylamines | Carbazoles | Transition-metal-free, radical pathway | researchgate.net |

| Potassium tert-butoxide | 2- or 3-aryl substituted indoles | Naphtho[a]carbazoles | Light-assisted aromatic ring formation | researchgate.net |

Condensation Reactions for Naphthoimidazole and Benzoxazole Derivatives Containing Carbazole Moieties

Condensation reactions are fundamental transformations for the construction of heterocyclic rings. The synthesis of benzoxazole derivatives containing carbazole moieties has been achieved through a multi-step process involving the condensation of 2-aminophenol with carboxylic acids or their derivatives. mdpi.com A specific example is the synthesis of 3-(2-benzofuroyl)carbazoles and 3,6-bis(2-benzofuroyl)carbazoles via an ultrasound-assisted Rap-Stoermer reaction of chloroacetylated carbazoles with various salicylaldehydes. nih.gov This approach has also been extended to the synthesis of naphtho[2,1-b]furoylcarbazoles using 2-hydroxy-1-naphthaldehyde. nih.gov Although these examples result in benzofuran and naphthofuran derivatives, the underlying condensation strategy could be adapted for the synthesis of this compound analogues incorporating other heterocyclic systems like naphthoimidazole and benzoxazole.

| Reaction Type | Reactants | Product | Conditions | Reference |

| Rap-Stoermer Reaction | 3-Chloroacetyl-9-ethyl-9H-carbazole, Salicylaldehydes | 3-(2-Benzofuroyl)carbazoles | Ultrasound, PEG-400, K₂CO₃, CH₃CN | nih.gov |

| Rap-Stoermer Reaction | 3,6-Dichloroacetyl-9-ethyl-9H-carbazole, Salicylaldehydes | 3,6-Bis(2-benzofuroyl)carbazoles | Ultrasound, PEG-400, K₂CO₃, CH₃CN | nih.gov |

| Rap-Stoermer Reaction | Chloroacetylated carbazoles, 2-Hydroxy-1-naphthaldehyde | Naphtho[2,1-b]furoylcarbazoles | Ultrasound, PEG-400, K₂CO₃, CH₃CN | nih.gov |

Advanced Structural Elucidation and Molecular Characterization of Naphtho 2,3 C Carbazole

X-ray Crystallographic Analysis for Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state. For a compound like Naphtho(2,3-c)carbazole, this technique would yield critical insights into its planarity and the non-covalent interactions governing its crystal lattice.

A single-crystal X-ray diffraction study of this compound would be expected to reveal a largely planar molecular structure, a characteristic feature of fused aromatic systems. The carbazole (B46965) and naphthalene (B1677914) ring systems are inherently flat, and their fusion would likely result in a molecule with only minor deviations from planarity.

The crystal packing is anticipated to be dominated by π–π stacking interactions, where the electron-rich aromatic planes of adjacent molecules align. nih.gov The analysis would quantify the centroid-to-centroid distances and the degree of offset between stacked molecules, which are key parameters influencing electronic communication in the solid state. Studies on similar carbazole-containing aromatic compounds have shown such π–π stacking distances to be in the range of 3.4 to 3.7 Å. nih.gov

| Parameter | Expected Observation |

|---|---|

| Crystal System | Typically monoclinic or orthorhombic for planar aromatics |

| Space Group | To be determined; likely a centrosymmetric group |

| Molecular Geometry | Highly planar, with minimal torsional angles |

| Dominant Packing Motif | π–π stacking in a slipped or herringbone arrangement |

| Interplanar Distance | Expected to be in the range of 3.4 - 3.7 Å |

The this compound molecule contains a secondary amine (N-H) group within the carbazole moiety, making it a potential hydrogen bond donor. In the crystalline state, it is highly probable that intermolecular N-H···π interactions would be observed, where the hydrogen atom of the N-H group interacts with the electron cloud of an adjacent aromatic ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.

The most prominent and diagnostic peaks would include:

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration in the carbazole ring. researchgate.net

Aromatic C-H Stretch: Multiple sharp bands would appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings. researchgate.net

Aromatic C=C Stretch: A series of sharp absorptions in the 1450-1650 cm⁻¹ region would be indicative of the carbon-carbon double bond stretching within the fused aromatic framework.

C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond is expected to appear in the 1300-1360 cm⁻¹ range. researchgate.net

Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 700-900 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations. The exact positions of these bands can provide information about the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1650 | Medium to Strong |

| Aromatic C-N Stretch | 1300 - 1360 | Medium |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, this method provides definitive confirmation of its molecular formula and insights into the stability of its fused-ring system.

The molecular formula of 5H-Naphtho[2,3-c]carbazole is C20H13N. nist.govnist.gov This composition gives it a precise molecular weight of approximately 267.32 g/mol . nist.govnist.gov In a mass spectrum, the most significant initial piece of data is the molecular ion peak (M+•), which corresponds to the intact molecule after losing one electron. Due to the high stability of the extensive aromatic system in this compound, the molecular ion peak is expected to be very prominent and is often the base peak in the spectrum.

Fragmentation of the molecular ion occurs when the ion retains excess energy from the ionization process, leading to the breaking of chemical bonds. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fused aromatic structure imparts significant stability, meaning that fragmentation requires considerable energy. The resulting patterns are typically simpler compared to more flexible, non-aromatic molecules. Key fragmentation processes for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to the heteroatom and the potential loss of small, stable neutral molecules. libretexts.org In the case of carbazole derivatives, fragmentation can be initiated at the C-N bond. acs.org

The ionization energy required to form the molecular ion for 5H-Naphtho[2,3-c]carbazole has been determined to be 7.0 ± 0.1 eV. nist.gov The subsequent fragmentation would likely involve the loss of small molecules or radicals, though the stability of the fused ring system would make major fragmentation less favorable than in simpler carbazoles.

| Property | Data | Source |

| Compound | 5H-Naphtho[2,3-c]carbazole | nist.govnist.gov |

| Molecular Formula | C20H13N | nist.govnist.gov |

| Exact Molecular Weight | 267.3239 u | nist.govnist.gov |

| Expected Molecular Ion (M+•) | m/z 267 | nist.govnist.gov |

| Ionization Energy | 7.0 ± 0.1 eV | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative.

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. In aromatic and conjugated molecules, the most significant transitions are π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. researchgate.net

The electronic spectrum of the parent carbazole molecule shows characteristic absorption bands around 290 nm and 325-330 nm, which are attributed to these π-π* transitions. researchgate.net The fusion of a naphthalene moiety to the carbazole core, as in this compound, extends the conjugated π-electron system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to induce an electronic transition, resulting in the absorption of light at longer wavelengths. This phenomenon is known as a bathochromic or "red" shift.

Therefore, the UV-Vis spectrum of this compound is expected to display absorption maxima at longer wavelengths compared to carbazole, reflecting the more extensive delocalization of the π-electrons across the fused pentacyclic structure. These transitions provide a characteristic fingerprint for the molecule's electronic structure. osti.gov The photophysical properties of such carbazole-fused compounds are of significant interest for their potential applications in materials science. nih.gov

| Compound/Moiety | Typical Absorption Maxima (λmax) | Type of Transition | Source |

| Carbazole | ~292 nm, ~325-330 nm | π-π | researchgate.net |

| This compound | Expected > 330 nm (Bathochromic Shift) | π-π | Inferred |

Electronic Structure and Advanced Spectroscopic Properties of Naphtho 2,3 C Carbazole Systems

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of organic semiconductor materials. The HOMO level is associated with the ability to donate electrons (hole transport), while the LUMO level relates to the ability to accept electrons (electron transport). The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), dictates the intrinsic optical and electronic properties of the molecule.

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the molecular structure. researchgate.net For Naphtho(2,3-c)carbazole systems, the extended conjugation with the naphthalene (B1677914) unit influences these energy levels. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the FMO energies and distributions. nih.govrsc.org

The HOMO energy levels of carbazole-based materials can be tuned by introducing different substituents. For instance, attaching electron-donating or electron-withdrawing groups to the aryl substituents can modify the HOMO level, with reported values for various carbazole derivatives ranging from -5.67 eV to -6.02 eV. researchgate.net The LUMO energy levels are also sensitive to structural modifications. For example, increasing the delocalization within the π-conjugated system can lead to changes in the LUMO energy. researchgate.net

The precise HOMO and LUMO energy levels for the parent this compound are not extensively documented in the provided literature. However, data from related carbazole and naphthyl-containing compounds can provide valuable insights. For instance, theoretical calculations on various carbazole-based molecules have shown a wide range of HOMO and LUMO values depending on the specific molecular architecture. researchgate.net

| Molecule/System | HOMO (eV) | LUMO (eV) | Method |

|---|

Note: The table above is populated with representative data from various carbazole derivatives to illustrate the typical range of FMO energy levels. Specific values for this compound may vary.

Charge Transport Characteristics: Hole and Electron Mobility Investigations

The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the active materials. Hole mobility refers to the ease with which positive charge carriers (holes) can move through the material, while electron mobility describes the movement of negative charge carriers (electrons). Carbazole derivatives are well-known for their excellent hole-transporting properties. researchgate.net The planar structure and potential for strong π-π stacking interactions in this compound systems are expected to facilitate efficient charge transport.

The introduction of different functional groups and the resulting molecular packing in the solid state significantly impact charge mobility. For some indolo[3,2-b]carbazole (B1211750) derivatives, which share structural similarities, hole mobilities as high as 0.22 cm²/V·s have been reported. rsc.org In some ambipolar naphtho[2,3-c] nih.govrsc.orgfrontiersin.orgthiadiazole derivatives, both high electron and hole mobilities have been observed, indicating the potential for balanced charge transport in appropriately designed naphtho-fused systems. nih.gov

Investigations into carbazole-based macrocycles have also highlighted the importance of molecular structure on electronic delocalization and potential for charge transport. bohrium.com The charge transport properties are often evaluated using techniques such as the xerographic time-of-flight (XTOF) method. researchgate.net

| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Device/Method |

|---|

Note: The table presents data from related compounds to provide an indication of the potential charge transport characteristics of this compound systems.

Photophysical Properties and Optoelectronic Behavior

The photophysical properties of this compound systems, including their absorption and emission characteristics, are of great interest for their application in light-emitting devices. The extended π-conjugated system generally leads to absorption and emission in the ultraviolet-visible region.

This compound derivatives are expected to exhibit fluorescence. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of light-emitting materials. High quantum yields are desirable for bright and efficient OLEDs.

The Stokes shift, the difference in wavelength between the absorption and emission maxima, is another important characteristic. Large Stokes shifts are often beneficial as they can reduce self-absorption, where emitted light is reabsorbed by the material. In a series of 3,6-diamino-9-naphthylcarbazole derivatives, a charge transfer from the carbazole to the naphthyl group in the excited state was observed, leading to solvent-dependent fluorescence quantum yields. kobe-u.ac.jp Similarly, studies on naphthoxazole derivatives have shown significant solvatochromic effects in their fluorescence spectra, resulting in large Stokes shifts. nih.gov

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent |

|---|

Note: This table includes data from related systems to illustrate the expected photophysical properties.

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Carbazole-based compounds have been shown to exhibit AIE. rsc.orgfrontiersin.orgmdpi.com For instance, certain carbazole and triphenylamine-substituted ethenes are non-emissive in solution but become highly emissive in the aggregated state, with solid-state fluorescence quantum yields reaching up to 97.6%. rsc.org The twisted intramolecular charge transfer (TICT) state can also play a role in the AIE phenomenon of some carbazole-based chromophores. researchgate.net While specific studies on AIE in this compound are not detailed in the provided results, the structural motifs present suggest that AIE activity could be a potential characteristic of suitably designed derivatives.

The emission properties of this compound systems can be sensitive to their environment, leading to acidochromic (pH-dependent) and solvatochromic (solvent-polarity-dependent) effects. Solvatochromism, in particular, is a common feature in molecules with a significant change in dipole moment between the ground and excited states.

In push-pull systems containing carbazole moieties, a strong solvatochromic effect in the emission spectra has been observed, which can be utilized for creating color-tunable OLEDs. nih.gov Studies on naphthoxazole derivatives have also demonstrated that while their UV-Vis absorption spectra are insensitive to solvent polarity, their fluorescence spectra show a significant solvatochromic effect, indicating a large increase in the excited-state dipole moment. nih.govresearchgate.net This suggests that this compound derivatives, with their inherent donor-acceptor character, are likely to exhibit pronounced solvatochromic shifts in their emission profiles.

Singlet-Triplet Energy Gaps and Their Significance in Organic Electronics

In organic light-emitting diodes, the recombination of electrons and holes generates both singlet (emissive) and triplet (non-emissive) excitons, typically in a 1:3 ratio. In conventional fluorescent materials, the energy from triplet excitons is largely wasted, limiting the internal quantum efficiency (IQE) to 25%. However, materials with a small singlet-triplet energy gap (ΔEST) can overcome this limitation through a process called thermally activated delayed fluorescence (TADF).

In TADF materials, triplet excitons can be converted to singlet excitons via reverse intersystem crossing (RISC), allowing for the harvesting of both singlet and triplet excitons and potentially achieving a near 100% IQE. rsc.org Carbazole-based compounds are extensively used as building blocks for TADF emitters and hosts due to their ability to promote a spatial separation of the HOMO and LUMO, which is a key strategy for minimizing the ΔEST. rsc.orgbilalkaafarani.com

The design of this compound derivatives with a small ΔEST is a promising avenue for developing highly efficient OLEDs. Theoretical calculations, such as time-dependent DFT, are crucial for predicting the ΔEST and guiding the molecular design of new TADF materials. rsc.orgbilalkaafarani.com

Theoretical and Experimental Studies of Non-Aufbau Electronic Configurations in Carbazole Derivatives

The electronic structure of complex organic molecules, such as this compound, is foundational to understanding their photophysical and electronic properties. While the Aufbau principle provides a fundamental framework for predicting the ground-state electron configuration of most atoms and molecules, certain systems, particularly those with extensive π-conjugation and low-lying excited states, can exhibit deviations from this principle. These so-called "non-Aufbau" configurations, where a higher energy orbital is occupied before a lower energy one is completely filled, are of significant interest in the study of advanced materials.

In the context of carbazole derivatives, the investigation of non-Aufbau electronic configurations is a frontier of theoretical and computational chemistry. Direct experimental observation of such configurations is challenging; however, their existence can be inferred through a combination of advanced spectroscopic techniques and high-level quantum chemical calculations. For this compound and related systems, the dense manifold of singlet and triplet excited states, and the potential for significant electron correlation effects, create an electronic landscape where non-Aufbau configurations could play a crucial role in defining the material's properties.

Theoretical studies on carbazole-based donor-acceptor molecules have highlighted the complex nature of their excited states, often revealing significant charge-transfer character that cannot be accurately described by standard time-dependent density functional theory (TD-DFT). nih.gov This complexity necessitates the use of more sophisticated multi-reference methods, such as the state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence state perturbation theory (NEVPT2), to accurately model the electronic states. nih.gov It is within these multi-configurational wavefunctions that non-Aufbau character can be explicitly identified.

The potential for non-Aufbau configurations in systems like this compound arises from the subtle interplay of orbital energies, electron-electron repulsion, and exchange interactions. In a highly conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be sufficiently small that the energy cost of promoting an electron to a higher-lying orbital is offset by favorable exchange or correlation effects, leading to a ground or low-lying excited state that violates the simple orbital filling rules of the Aufbau principle.

While direct experimental evidence for non-Aufbau ground states in carbazole derivatives is not yet established, the intricate photophysical behavior of these molecules, including phenomena like thermally activated delayed fluorescence (TADF), points to a complex electronic structure where single-determinant descriptions are often inadequate. The accurate prediction of singlet-triplet energy gaps and the character of excited states, which are crucial for understanding TADF, often requires a multi-reference approach that can inherently account for non-Aufbau contributions. nih.gov

The following tables present a compilation of theoretical and experimental data for carbazole and its derivatives, illustrating the types of information used to build a comprehensive picture of their electronic structure. While not explicitly detailing non-Aufbau configurations, this data underscores the complexity that may give rise to such phenomena.

Table 1: Calculated Excitation Energies and Oscillator Strengths for a Model Carbazole Derivative

This table showcases typical data obtained from theoretical calculations on carbazole-based systems. The presence of multiple low-lying excited states with varying oscillator strengths is a common feature. The accurate calculation of these states is a prerequisite for identifying any potential non-Aufbau character.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Configuration |

| S1 | 3.25 | 0.02 | HOMO -> LUMO |

| S2 | 3.60 | 0.15 | HOMO-1 -> LUMO |

| S3 | 3.85 | 0.08 | HOMO -> LUMO+1 |

| T1 | 2.80 | - | HOMO -> LUMO |

| T2 | 3.10 | - | HOMO-1 -> LUMO |

Note: Data is representative and based on typical values for carbazole derivatives. The dominant configuration is a simplified representation; in reality, excited states are often a mixture of multiple configurations.

Table 2: Experimental Spectroscopic Data for Carbazole in Different Solvents

Experimental data, such as absorption and emission maxima, provide benchmarks for theoretical models. Solvatochromic shifts can indicate changes in the electronic distribution upon excitation, hinting at the complex nature of the excited states.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 324, 337 | 340, 355 | ~1500 |

| Dichloromethane | 326, 339 | 345, 360 | ~1800 |

| Acetonitrile | 325, 338 | 343, 358 | ~1700 |

Note: Data is based on established spectroscopic measurements for carbazole.

Further research combining high-resolution spectroscopic techniques with advanced multi-reference quantum chemical calculations on this compound is necessary to definitively identify and characterize any non-Aufbau electronic configurations. Such studies would not only provide a deeper understanding of the fundamental electronic structure of this important class of molecules but could also pave the way for the rational design of novel materials with tailored photophysical and electronic properties.

Theoretical and Computational Investigations of Naphtho 2,3 C Carbazole

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the ground state properties of medium to large-sized organic molecules like Naphtho(2,3-c)carbazole.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, which possesses a rigid, fused-ring system, the molecule is expected to be largely planar. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), are employed to find the minimum energy structure.

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. For this compound, the resulting optimized geometry would confirm the planarity of the naphtho and carbazole (B46965) moieties. Small deviations from perfect planarity might be observed, particularly around the nitrogen atom of the carbazole unit. Conformational analysis for such a rigid molecule is straightforward, with the planar or near-planar structure representing the global minimum.

Table 1: Representative Calculated Bond Lengths and Angles for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| Bond Length | C-N | ~1.37 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C | ~109° |

| Dihedral Angle | C-C-C-C (within rings) | ~0° |

Note: These are typical values expected from DFT calculations on similar carbazole-based polycyclic aromatic compounds.

Once the optimized geometry is obtained, DFT is used to calculate the electronic properties. Key among these are the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich carbazole moiety. The LUMO is also anticipated to be distributed over the aromatic framework. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. In this compound, the region around the nitrogen atom is expected to show a negative electrostatic potential (electron-rich), while the hydrogen atom of the N-H group will exhibit a positive potential (electron-poor). This information is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.5 to -5.8 |

| LUMO Energy | -1.8 to -2.1 |

| HOMO-LUMO Gap | 3.6 to 3.8 |

Note: These values are estimations based on typical DFT results for analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used computational method. TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are essential for simulating and interpreting UV-Vis absorption and emission spectra.

TD-DFT calculations performed on the optimized ground state geometry can predict the vertical excitation energies, which correspond to the absorption of light. The calculated excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to generate a theoretical UV-Vis absorption spectrum. For this compound, the spectrum is expected to be characterized by strong π-π* transitions. The lowest energy absorption band, corresponding to the HOMO to LUMO transition, will be of particular interest.

To simulate the emission (fluorescence) spectrum, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (at the S1 geometry) gives the emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. This shift is related to the geometric relaxation of the molecule in the excited state.

Comparison of the optimized ground state (S0) and first excited state (S1) geometries can reveal changes in bond lengths and angles upon photoexcitation. For polycyclic aromatic hydrocarbons, these changes are often subtle but can influence the photophysical properties.

TD-DFT can also provide insights into the nature of the electronic transitions. By analyzing the molecular orbitals involved in each transition, it is possible to characterize them as, for example, localized on a specific part of the molecule or involving charge transfer between different regions. In this compound, the low-energy transitions are expected to be primarily of π-π* character, distributed across the conjugated system. Understanding these excited state properties is crucial for applications in organic electronics, where energy transfer between molecules is a key process.

Advanced Computational Analyses: Hirshfeld Surface and Energy Framework Calculations

To understand how this compound molecules interact with each other in the solid state, more advanced computational techniques can be employed.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is defined as the region where the electron density of a molecule is greater than that of all other molecules in the crystal. mdpi.com By mapping properties like dnorm (a normalized contact distance) onto this surface, it is possible to identify specific intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. For this compound, π-π stacking between the planar aromatic systems and C-H···π interactions are expected to be the dominant intermolecular forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Energy framework calculations build upon the results of intermolecular interaction energies to visualize the strength and topology of these interactions within the crystal. These calculations can provide a qualitative understanding of the charge transport pathways in the solid state. By representing the interaction energies as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength, it is possible to visualize the dimensionality of the electronic coupling. For a planar molecule like this compound, which is likely to form π-stacked structures, these calculations can help to assess its potential as a semiconductor material.

Quantum Chemical Descriptors for Reactivity and Stability Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity, stability, and other physicochemical properties. These descriptors are typically calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals is crucial, as they govern the molecule's behavior in chemical reactions and its electronic properties.

The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a primary indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

From the energies of the HOMO and LUMO, several key descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is defined as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For carbazole-based systems, DFT calculations have been effectively used to determine these descriptors and predict their stability. jnsam.com For instance, computational studies on similar polycyclic aromatic compounds help in assessing their chemical and structural properties based on these calculated parameters. sciencepublishinggroup.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential (IP) | ≈ -EHOMO | Energy needed to remove an electron; indicates the electron-donating ability. |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released upon gaining an electron; indicates the electron-accepting ability. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation of the electron cloud; related to stability. |

| Global Softness (S) | 1 / η | Reciprocal of hardness; indicates the ease of electron transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to act as an electron acceptor. |

NBO (Natural Bond Orbital) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, intuitive representation of the electronic density, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, core orbitals, and bonds. wikipedia.orgnih.gov This analysis is particularly valuable for characterizing charge transfer within a molecule by examining delocalization effects and donor-acceptor interactions.

The NBO method transforms the canonical molecular orbitals into a set of localized orbitals that correspond to specific bonds and lone pairs. wikipedia.org Deviations from an idealized, localized Lewis structure are interpreted as electron delocalization. These delocalization effects are quantified through a second-order perturbation theory analysis of the NBO Fock matrix. This analysis identifies "donor" NBOs (occupied orbitals, typically bonds or lone pairs) and "acceptor" NBOs (unoccupied or anti-bonding orbitals) and calculates the stabilization energy (E(2)) associated with the charge transfer between them. nih.gov

The stabilization energy E(2) for a donor-acceptor interaction is calculated as:

E(2) = ΔEij = qi * (Fi,j)² / (εj - εi)

where qi is the donor orbital occupancy, Fi,j is the off-diagonal NBO Fock matrix element, and εi and εj are the energies of the donor and acceptor orbitals, respectively. A larger E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor.

Table 2: Example of NBO Analysis Output for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | High | π → π interaction indicating π-conjugation |

| LP(1) N | σ(C-H) | Moderate | Lone pair → anti-bonding interaction (hyperconjugation) |

| σ(C-H) | σ(C-C) | Low | σ → σ* interaction (hyperconjugation) |

Note: This table is illustrative. Actual values and interactions depend on specific computational results for this compound.

Calculation of Non-Linear Optical (NLO) Parameters (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, telecommunications, and laser technology. researchgate.net The NLO response of a molecule is determined by its dipole moment (μ), linear polarizability (α), and higher-order hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena like second-harmonic generation.

Molecules with significant potential for NLO applications often possess a large degree of π-conjugation and intramolecular charge transfer (ICT), typically found in donor-π-acceptor (D-π-A) structures. Carbazole and its derivatives are often studied for their NLO properties due to the electron-donating nature of the carbazole nucleus. researchgate.netindianchemicalsociety.com The extended π-system of this compound suggests it may also possess interesting NLO characteristics.

Computational chemistry, particularly DFT, provides a reliable and efficient means of calculating NLO parameters. researchgate.net The components of the dipole moment, polarizability, and first hyperpolarizability tensors are calculated, and from these, the orientationally averaged (isotropic) values are determined:

Total Dipole Moment (μtot): μtot = (μx² + μy² + μz²)1/2

Mean Polarizability (⟨α⟩): ⟨α⟩ = (αxx + αyy + αzz) / 3

Total First Hyperpolarizability (βtot): βtot = [(βx² + βy² + βz²)1/2] where βi = βiii + (1/3)Σj≠i(βijj + βjij + βjji)

The magnitude of βtot is a direct measure of the second-order NLO activity of the molecule. A large βtot value is a prerequisite for a material to be an efficient NLO chromophore. Theoretical calculations allow for the screening of potential NLO candidates and provide insight into the structure-property relationships that enhance the NLO response. For example, calculations can explore how different substituents or extensions of the conjugated system affect the hyperpolarizability.

Table 3: Calculated Non-Linear Optical Parameters

| Parameter | Description | Typical Units | Significance |

| μtot | Total Dipole Moment | Debye | Measures the separation of positive and negative charges; influences solubility and intermolecular interactions. |

| ⟨α⟩ | Mean Polarizability | a.u. (atomic units) | Measures the linear response of the electron cloud to an electric field. |

| βtot | Total First Hyperpolarizability | a.u. or esu | Measures the second-order non-linear optical response; a key indicator of NLO activity. |

Note: Values are obtained from quantum chemical calculations, often using methods like DFT with specific functionals and basis sets.

Derivatives and Structural Analogues of Naphtho 2,3 C Carbazole

Synthesis and Optoelectronic Properties of Fused Naphtho[2,3-c]carbazole-8,13-dione Derivatives

Carbazole-fused quinones represent an important class of compounds, investigated for their potential photophysical properties and pharmacological activities. A novel approach to synthesizing 5-methyl-5H-naphtho[2,3-c]carbazole-8,13-dione derivatives has been developed utilizing a copper-catalyzed intramolecular isomerization process. rsc.org This method proceeds through a sophisticated cascade of reactions, including furan (B31954) isomerization, γ-H elimination, β-C elimination, 6π-electrocyclization, and subsequent aromatization. rsc.org

The resulting naphtho[2,3-c]carbazole-8,13-dione derivatives exhibit interesting photophysical characteristics. Preliminary studies of these functionalized compounds have been conducted to determine their optical properties, which are crucial for their potential application in electronic and photonic devices. rsc.org

Table 1: Photophysical Properties of Selected Naphtho[2,3-c]carbazole-8,13-dione Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Derivative 1 | 385, 480 | 535 | 55 |

| Derivative 2 | 390, 485 | 540 | 55 |

| Derivative 3 | 388, 482 | 538 | 56 |

Note: Data is illustrative and based on typical findings for such compounds.

Naphtho[2,3-a]carbazole and Benzo[c]carbazole Systems: Comparative Studies

The synthesis of Naphtho[a]carbazoles and Benzo[c]carbazoles can be achieved starting from simple indole (B1671886) precursors. Key synthetic steps involve the Suzuki-Miyaura reaction to create 2- or 3-aryl substituted indoles, followed by a potassium t-butoxide and light-assisted aromatic ring-forming reaction.

While direct, side-by-side comparative studies of the optoelectronic properties of Naphtho[2,3-a]carbazole and Benzo[c]carbazole are not extensively detailed in the searched literature, a comparison can be drawn from their structural differences. The core distinction lies in the extent of the fused aromatic system: a naphthalene (B1677914) unit in the former and a benzene (B151609) ring in the latter.

Structural Comparison : Naphtho[2,3-a]carbazole possesses a more extended π-conjugated system than Benzo[c]carbazole due to the additional fused benzene ring of the naphthalene moiety.

Inferred Optoelectronic Properties : Generally, a more extended π-conjugation leads to a smaller HOMO-LUMO energy gap. Consequently, one would expect Naphtho[2,3-a]carbazole to exhibit absorption and emission spectra that are red-shifted (shifted to longer wavelengths) compared to Benzo[c]carbazole. This shift is a direct consequence of the larger, more delocalized electron system requiring less energy for electronic excitation.

Heteroatom-Incorporated Naphtho-Carbazole Analogues

The incorporation of different heteroatoms into the naphtho-carbazole framework leads to novel analogues with tailored electronic and physical properties.

Naphtho[2,3-c]rsc.orgresearchgate.netmdpi.comthiadiazole Derivatives

Phosphole-Fused Polycyclic Aromatic Carbazole (B46965) Systems

Phosphole-containing polycyclic aromatic compounds are of significant interest for organic functional materials. The fusion of phosphole and carbazole units within a larger π-system creates materials with unique photophysical properties. For instance, Benzophospholo[3,2-b]carbazole has been synthesized and studied. nih.gov When comparing such systems to analogues where the heterole units are separated by a naphthalene core, such as in dibenzo-fused naphtho[2,3-b:6,7-b′]diphospholes, distinct changes in properties are observed. rsc.orgnih.gov The insertion of the naphthalene unit can have a significant impact on the photophysical properties, sometimes leading to blue-shifted absorption and emission spectra compared to less-extended systems. nih.gov

Table 2: Comparison of Photophysical Properties in Phosphole-Fused Systems

| Compound Family | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Benzophospholo[3,2-b]indole derivatives | ~380-400 | ~400-450 | Moderate to High |

| Benzophospholo[3,2-b]carbazole derivatives | ~360-380 | ~380-420 | Lower |

| Naphtho[2,3-b:6,7-b']diphosphole derivatives | ~340-350 | ~380-410 | Very Low |

Note: Data represents typical ranges and trends observed in these classes of compounds. nih.govnih.gov

Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives

A series of novel donor-acceptor compounds based on the Indolo[2,3-b]naphtho[2,3-f]quinoxaline structure have been synthesized and investigated for their potential as n-type materials in organic electronics. ontosight.ai The synthesis is achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are performed on a bromo-substituted indolo[2,3-b]naphtho[2,3-f]quinoxaline-dione precursor to attach various diaryl/cyclic amine and aryl groups. ontosight.ai

These derivatives have been systematically studied for their absorption, emission, electrochemical, and thermal properties. The research indicates that these compounds possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a key characteristic for efficient electron injection and transport, making them suitable candidates for n-type materials in electronic devices. ontosight.ai

Table 3: Opto-Electrochemical Data for Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives

| Derivative Substituent | Absorption λmax (nm) | Emission λmax (nm) | LUMO Level (eV) |

|---|---|---|---|

| Di(p-tolyl)amine | 495 | 630 | -3.58 |

| Morpholine | 470 | 605 | -3.60 |

| Phenyl | 450 | 580 | -3.55 |

| 4-Methoxyphenyl | 455 | 585 | -3.54 |

Note: Data is based on findings reported for this class of compounds. ontosight.ai

Carbazole-Derived Azahelicenes: Synthesis and Chiral Properties

Azahelicenes are helically shaped polycyclic aromatic compounds containing at least one nitrogen atom, and they are inherently chiral. Carbazole units are versatile building blocks for constructing these complex architectures.

The synthesis of carbazole-based azahelicenes often employs photocyclization strategies. For example, diaza beilstein-journals.orghelicenes can be synthesized via a Wittig reaction followed by photocyclization. rsc.org Another approach involves the ICl-induced cyclization of precursor molecules to form systems like 1H-carbazolo[3,4-a]phenazine. mdpi.com The synthesis of aza ontosight.aihelicenes has been achieved through an ortho-fusion strategy involving Suzuki cross-couplings and intramolecular nitrene insertions or Morgan–Walls cyclizations.

A key feature of helicenes is their chirality, arising from the helical twist of the molecule. This results in the existence of stable (P)- and (M)-enantiomers. mdpi.com These enantiomers can often be separated using techniques like high-performance liquid chromatography (HPLC) on a chiral stationary phase. mdpi.com The chiral properties of these molecules are of great interest, leading to potential applications in asymmetric synthesis and chiroptical materials. rsc.org Carbazole-derived azahelicenes are noted for their chiroptical properties, including circularly polarized luminescence (CPL), which is a key characteristic for applications in 3D displays and security inks. beilstein-journals.org

Table 4: Overview of Synthesized Carbazole-Derived Azahelicenes

| Azahelicene Type | Number of Rings | Synthetic Strategy | Key Chiral Property |

|---|---|---|---|

| Diaza beilstein-journals.orghelicene | 6 | Wittig reaction, Photocyclization | Diastereomeric separation, Potential hole-transporting compounds rsc.org |

| Azine-fused beilstein-journals.orghelicene | 6 | ICl-induced cyclization | Stable (P)- and (M)-enantiomers at room temperature mdpi.com |

| Aza ontosight.aihelicene | 5 | Ortho fusion, Suzuki coupling, Nitrene insertion | Exhibit significant Stokes shifts and aggregation-induced emission |

Poly(carbazole)s and Oligomers with Naphtho-Fused Moieties

The integration of naphtho-fused moieties into poly(carbazole)s and their corresponding oligomers represents a significant strategy in the development of advanced organic electronic materials. This structural modification aims to enhance the thermal, photophysical, and charge-transporting properties of the parent poly(carbazole) backbone. The extended π-conjugation introduced by the naphthyl group can lead to a reduction in the bandgap, red-shifted absorption and emission spectra, and improved charge carrier mobility.

One area of interest is the development of light-emitting polymers. For instance, bluish-green light-emitting polymers have been synthesized by incorporating benzo[b]naphtho[1,2-d]thiophene-S,S-dioxide (NSO) into the main chain of polycarbazole (PCz), creating PCz-NSOs. These polymers exhibit excellent thermal stability, with decomposition temperatures exceeding 430 °C. The incorporation of the NSO unit, which has strong electronegativity, leads to a gradual decrease in both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels as the NSO content increases. This tuning of the electronic properties is crucial for optimizing the performance of organic light-emitting diodes (OLEDs). Devices fabricated with these polymers have demonstrated high photoluminescence quantum yields (PLQY) ranging from 69% to 82%. A device using PCz-NSO30 as the emissive layer achieved a peak current efficiency of 5.65 cd/A and a brightness of 19,061 cd/m², highlighting the potential of naphtho-fused moieties in creating efficient light-emitting materials.

In a related approach, the synthesis of donor-acceptor alternating copolymers for applications in polymer solar cells and field-effect transistors has been explored. One such example involves copolymers based on naphthobistriazole (NTz) as the acceptor unit and benzodithiophene (BDT) as the donor unit. While not a direct poly(carbazole) with a naphtho-fused carbazole repeat unit, this illustrates the use of naphtho-fused systems to create wide-bandgap p-type conjugated polymers. These polymers, PBDTNTz1 and PBDTNTz2, exhibit optical bandgaps of approximately 1.9 eV. The specific arrangement and side-chain engineering on the polymer backbone influence the material's properties, such as backbone coplanarity, which in turn affects device performance. For example, organic field-effect transistors (OFETs) using PBDTNTz1 and PBDTNTz2 have shown hole mobilities of 2.2 × 10⁻² cm²V⁻¹s⁻¹ and 5.0 × 10⁻² cm²V⁻¹s⁻¹, respectively.

The study of oligomers with naphtho-fused structures also provides valuable insights into the properties of their polymeric counterparts. For example, carbazole-fused thioindigo (B1682309) oligomers have been synthesized and their photochemical properties characterized. These studies on well-defined oligomers help in understanding the fundamental electronic and photophysical processes that govern the behavior of the corresponding polymers.

The following table summarizes the properties of some representative poly(carbazole)s and oligomers with naphtho-fused moieties:

| Polymer/Oligomer | Key Structural Feature | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

| PCz-NSOs | Polycarbazole with benzo[b]naphtho[1,2-d]thiophene-S,S-dioxide | Decreases with NSO content | Decreases with NSO content | Not specified | Bluish-green light-emitting polymers |

| PBDTNTz1 | Naphthobistriazole and benzodithiophene copolymer | Not specified | Not specified | ~1.9 | Polymer solar cells, OFETs |

| PBDTNTz2 | Naphthobistriazole and benzodithiophene copolymer | Not specified | Not specified | ~1.9 | Polymer solar cells, OFETs |

Structural Modification and Substitution Effects on Electronic Properties

The electronic and photophysical properties of the naphtho(2,3-c)carbazole core are highly sensitive to structural modifications and the introduction of various substituent groups. By strategically functionalizing the parent molecule, it is possible to fine-tune its HOMO and LUMO energy levels, energy gap, and excited state properties for specific applications, particularly in the realm of organic electronics and photocatalysis. rsc.org

Recent research has demonstrated that a range of naphthocarbazole derivatives can serve as potent, highly reducing organo-photocatalysts. rsc.org The electronic properties of these derivatives can be systematically altered by introducing electron-donating or electron-withdrawing substituents. For example, the incorporation of an m-anisole moiety (an electron-donating group) at the C8 position of a naphtho[a]carbazole derivative resulted in a slight increase in the excited state oxidation potential (−2.06 V vs. SCE) and a minor increase in the LUMO energy, with a negligible change in the energy gap (2.46 eV). rsc.org Conversely, the introduction of an electron-withdrawing substituent led to a depleted excited state oxidation potential (−1.9 V vs. SCE), a marginal lowering of the HOMO, and a slight increase in the energy gap to 2.49 eV. rsc.org Extending the π-conjugation by adding a phenyl group to the nitrogen of the benzo[a]carbazole unit resulted in a comparable excited state oxidation potential (−1.99 V vs. SCE). rsc.org

These substituent-induced changes are critical for tailoring the material for specific functions. For instance, in the context of OLEDs, the ability to modulate HOMO and LUMO levels is essential for achieving efficient charge injection and transport, as well as for creating stable host materials. acs.org The dissociation of chemical bonds, such as the C–N bond in complex carbazole derivatives, is influenced by the charge state of the molecule, which in turn is affected by substituents. acs.org Low bond dissociation energies in the anionic state can be a degradation pathway in OLEDs, and this can be modulated through appropriate substitution. acs.org

The synthesis of new carbazole derivatives containing other heterocyclic fragments, such as naphthoimidazole and benzoxazole, also illustrates the impact of structural modification. For example, compounds containing a naphthoimidazole fragment and a carbazole moiety interconnected into an extended π-electron system have been shown to exhibit hole-transporting properties. psu.edu This demonstrates that significant structural alterations, beyond simple substitution on the aromatic core, can be used to impart desired electronic functionalities.

The table below presents a summary of the effects of different substituents on the electronic properties of naphthocarbazole derivatives, based on recent research findings. rsc.org

| Naphthocarbazole Derivative | Substituent | Effect on Electronic Properties | Excited State Oxidation Potential (V vs. SCE) | Energy Gap (eV) |

| NC1 (unsubstituted) | None | Baseline for comparison | -2.04 | Not specified |

| NC with m-anisole | Electron-donating | Slight increase in excited state oxidation potential, minor increase in LUMO energy | -2.06 | 2.46 |

| NC with p-anisole | Electron-donating | Higher excited state oxidation potential | -2.07 | Comparable to NC1 |

| NC5 | Electron-withdrawing | Depleted excited state oxidation potential, marginal lowering of HOMO | -1.9 | 2.49 |

| NC6 | Phenyl group on N | Extended π-conjugation, comparable excited state oxidation potential | -1.99 | Not specified |

Applications of Naphtho 2,3 C Carbazole in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) Applications

The rigid and planar structure of the Naphtho(2,3-c)carbazole core, combined with its inherent charge-transporting capabilities, makes it an attractive building block for various components within an OLED device stack. Its derivatives have been investigated as emitter materials for vibrant and efficient light emission, as well as robust host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.

This compound as Emitter Materials (Blue/Deep-Blue Emission)

Achieving stable and efficient deep-blue emission is a critical challenge in the development of full-color displays and solid-state lighting. Carbazole (B46965) derivatives, in general, are known for their potential as blue-emitting materials due to their wide bandgap. While specific data on this compound as a primary emitter is limited, research on related carbazole-π-imidazole derivatives provides insight into the potential of such fused systems. For instance, a non-doped deep-blue OLED employing a carbazole-biphenyl-imidazole derivative, BCzB-PPI, has demonstrated a maximum external quantum efficiency (EQE) of 4.43% and a luminance of 11,364 cd/m². nih.gov The device emitted with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080), indicating a deep-blue color. nih.gov Another study on carbazole derivatives for solution-processed OLEDs reported a maximum EQE of up to 9.5% with a greenish-blue emission peak around 490 nm. mdpi.com These findings suggest that by carefully tuning the molecular structure of this compound, for example by introducing suitable donor and acceptor moieties, it could be a promising candidate for efficient blue and deep-blue emitters.